Ethyl 2,6-dichloroisonicotinate

Systemic Acquired Resistance Plant Elicitors Tobacco Mosaic Virus

Ethyl 2,6-dichloroisonicotinate provides reproducible SAR induction data (45% TMV lesion reduction) with manageable phytotoxicity (32% sprout mass reduction), unlike the harsh free acid. Its defined melting point (66-68°C) and consistent 98% HPLC purity ensure reliable downstream amide couplings and patent synthesis. Ideal benchmark for ester optimization studies. Inquire for bulk pricing.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 1604-14-4
Cat. No. B155263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloroisonicotinate
CAS1604-14-4
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC(=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
InChIKeyPVPBMYSZXFNZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Dichloroisonicotinate (CAS 1604-14-4): A Specialized Pyridine Building Block for Plant Elicitor Synthesis and Fine Chemical Procurement


Ethyl 2,6-dichloroisonicotinate (CAS 1604-14-4) is a halogenated pyridine-4-carboxylate ester belonging to the class of 2,6-dichloroisonicotinic acid (INA) derivatives. This compound serves as a versatile synthetic intermediate in the preparation of systemic acquired resistance (SAR) inducers for agricultural research and as a scaffold for developing plant defense elicitors [1]. It exists as a solid at room temperature with a melting point of 66–68°C and is commercially supplied in purities ranging from 95% to 98% . Its molecular framework features chlorine atoms at the 2- and 6-positions of the pyridine ring, a substitution pattern critical for its biological activity profile in plant immunity applications [1].

Why Ethyl 2,6-Dichloroisonicotinate Cannot Be Arbitrarily Substituted with In-Class Analogs in SAR Elicitor Research


Within the 2,6-dichloroisonicotinic acid (INA) derivative class, the identity of the ester moiety profoundly influences both systemic acquired resistance (SAR) induction potency and phytotoxicity profile. Direct comparative studies demonstrate that ethyl esterification of INA yields a 45% reduction in tobacco mosaic virus (TMV) necrotic area—a markedly different activity than the parent acid (82% reduction) or optimized diesters (up to 97% reduction) under identical assay conditions [1]. Furthermore, the ethyl ester exhibits intermediate phytotoxicity (32% sprout mass reduction) compared to the highly phytotoxic free acid (76%) and the minimally phytotoxic diesters, directly impacting formulation feasibility [1]. Substitution with the methyl ester analog introduces a higher melting point (≈82°C vs. 66–68°C) and altered solubility characteristics that may affect downstream synthetic handling and crystallization behavior . Consequently, generic replacement of ethyl 2,6-dichloroisonicotinate with the acid, methyl ester, or higher diesters is scientifically unjustifiable without risking significant deviation in biological readout or process reproducibility.

Quantitative Differentiation Evidence: Ethyl 2,6-Dichloroisonicotinate vs. Closest Analogs


Head-to-Head SAR Induction Efficacy: Ethyl Ester vs. Parent Acid vs. Optimized Diesters in Tobacco-TMV Model

In a direct comparative study under identical experimental conditions (500 mg/L aqueous application to Nicotiana tabacum var. Xanthi, TMV inoculation after 7 days), ethyl 2,6-dichloroisonicotinate (compound 3a) achieved a 45% reduction in viral necrotic lesion area relative to untreated controls. In contrast, the parent 2,6-dichloroisonicotinic acid (compound 3) produced an 82% reduction, while the optimized diesters 3i and 3j achieved 97% and 93% reductions, respectively [1].

Systemic Acquired Resistance Plant Elicitors Tobacco Mosaic Virus

Phytotoxicity Profile: Ethyl Esterification Mitigates Seed Germination Inhibition Compared to Parent Acid

Phytotoxicity assessment in Agrimonia eupatoria seed germination assays revealed that ethyl 2,6-dichloroisonicotinate (compound 3a) at 250 mg/L caused a 32% reduction in sprout mass relative to water control, whereas the parent 2,6-dichloroisonicotinic acid (compound 3) at the same concentration induced a substantially higher 76% reduction [1].

Phytotoxicity Formulation Safety Seed Germination Assay

Physical Form and Thermal Properties: Solid Ethyl Ester vs. High-Melting Acid vs. Methyl Ester for Handling and Formulation

Ethyl 2,6-dichloroisonicotinate is a crystalline solid with a melting point of 66–68°C at ambient pressure . The parent 2,6-dichloroisonicotinic acid exhibits a significantly higher melting point of 210–211°C , while the corresponding methyl ester (methyl 2,6-dichloroisonicotinate) melts at approximately 82°C . This intermediate thermal profile of the ethyl ester—solid at room temperature yet melting well below 100°C—distinguishes it from both the refractory acid and the higher-melting methyl analog.

Physical Characterization Solid-State Handling Thermal Properties

Commercial Purity Specifications: 98% (HPLC) Ethyl Ester vs. 97% Methyl Ester

Commercially available ethyl 2,6-dichloroisonicotinate is supplied at a minimum purity specification of 98% as determined by HPLC from major vendors . In comparison, the methyl ester analog (methyl 2,6-dichloroisonicotinate) is typically offered at a lower 97% purity specification .

Purity Specifications Procurement Analytical Quality

High-Impact Research and Industrial Applications of Ethyl 2,6-Dichloroisonicotinate Informed by Quantitative Evidence


Intermediate-Activity SAR Elicitor for Mechanistic Plant Immunity Studies

When investigating the dose-response relationship of SAR induction without confounding phytotoxicity, ethyl 2,6-dichloroisonicotinate serves as an ideal intermediate-activity probe. Its 45% reduction in TMV lesion area (versus 82% for the parent acid) combined with a 32% sprout mass reduction (versus 76% for the acid) at equivalent concentrations allows researchers to dissect SAR signaling pathways while minimizing plant stress artifacts [1].

Precursor Scaffold for Structure-Activity Relationship (SAR) Optimization of Plant Defense Elicitors

The ethyl ester represents a synthetically tractable starting point for generating higher-activity diester derivatives. Quantitative evidence shows that further esterification of the INA core to diesters 3i and 3j boosts SAR induction efficacy from 45% to 93–97% [1]. Researchers engaged in medicinal chemistry-style optimization of plant elicitors can utilize the ethyl ester as a benchmark intermediate from which to systematically vary the ester moiety and assess activity gains.

High-Purity Building Block for Patent-Exemplified Synthesis of Pyridine-4-Carboxamide Derivatives

Patents describing substituted pyridine-4-carboxamides as plant resistance inducers explicitly cite 2,6-dichloropyridine-4-carboxylic acid esters as key intermediates [2]. The 98% (HPLC) purity grade of commercially available ethyl 2,6-dichloroisonicotinate meets the stringent identity and purity requirements for preparing patent examples, ensuring that downstream amide coupling reactions proceed with minimal impurity-derived side products.

Reference Standard for Differential Scanning Calorimetry (DSC) Purity Analysis in Quality Control

The ethyl ester's well-defined melting point of 66–68°C —sharply distinct from the parent acid (210–211°C) and the methyl ester (≈82°C)—positions it as a convenient reference material for DSC-based purity assessment in quality control laboratories. Its solid state at ambient temperature simplifies sample preparation compared to liquid ester analogs, while its moderate melting endotherm provides a clear thermal event for calibration and purity calculation.

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